molecular formula C12H25ClO2S B160556 1-Dodecanesulfonyl chloride CAS No. 10147-40-7

1-Dodecanesulfonyl chloride

Cat. No. B160556
CAS RN: 10147-40-7
M. Wt: 268.84 g/mol
InChI Key: PBULHKIPTBIZHO-UHFFFAOYSA-N
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Description

1-Dodecanesulfonyl chloride, also known as dodecane-1-sulfonyl chloride, is a chemical compound with the empirical formula C12H25ClO2S . It is used in various industrial and scientific research applications .


Synthesis Analysis

1-Dodecanesulfonyl chloride can be synthesized through the photochemical sulfochlorination of n-dodecane under visible light using sulfuryl chloride . The sulfonyl chlorides obtained from this process, a mixture of primary and secondary isomers, can be transformed in one step into N-ethyldodecanesulfonamides, N-ethanoldodecanesulfonamides, and the salts of dodecanesulfonamidoacetic acid .


Molecular Structure Analysis

The molecular structure of 1-Dodecanesulfonyl chloride is represented by the formula C12H25ClO2S . The InChI key for this compound is PBULHKIPTBIZHO-UHFFFAOYSA-N .


Chemical Reactions Analysis

In the presence of water, 1-Dodecanesulfonyl chloride reacts to form C12H26O3S and HCl . This reaction is part of the broader class of reactions involving this species .


Physical And Chemical Properties Analysis

1-Dodecanesulfonyl chloride is a crystalline solid that appears white in color . It has a molecular weight of 268.84 . The melting point ranges from 39 to 42 °C, and the boiling point ranges from 126 to 130 °C at 4mm Hg .

Scientific Research Applications

Surfactant and Corrosion Inhibitor

1-Dodecanesulfonyl chloride is utilized in the preparation of alkanesulfonamide compounds, which are known for their surfactant properties. These compounds are significant in chemical and textile industries and are also used as corrosion inhibitors. A direct method to prepare alkanesulfonamide derivatives with good surface properties has been developed, making use of 1-dodecanesulfonyl chloride as the raw material. These derivatives exhibit significant surface activity and have applications in various formulations (Mousli & Tazerouti, 2007).

Analytical and Electrochemical Studies

In another study, the electrochemical and analytical techniques were employed to study the inhibition of corrosion on carbon steel in acidic medium using derivatives of 1-dodecanesulfonyl chloride. These studies indicate that such derivatives can significantly reduce corrosion in specific environmental conditions (Chikh et al., 2005).

Association with Ionic Surfactants

Research has also been conducted on the association of α-cyclodextrin with ionic surfactants and their homologs, where sodium 1-dodecanesulfonate was used. This study is significant for understanding the complexation in mixed surfactant systems (Satake et al., 1985).

Application in Cosmetic Products

In the cosmetic industry, studies have shown that the addition of dioctadecyl dimethyl ammonium chloride can significantly impact the rheological properties of certain ternary systems. This has implications for the stability and preparation methods of cosmetic products (Akatsuka et al., 2006).

Environmental Studies

Environmental studies have also focused on substances like dodecyl dimethyl benzyl ammonium chloride, closely related to 1-dodecanesulfonyl chloride. These studies are crucial for assessing the environmental impact and risk of such compounds (Lee et al., 2018).

Safety And Hazards

1-Dodecanesulfonyl chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to wear protective clothing and eye protection when handling it .

properties

IUPAC Name

dodecane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBULHKIPTBIZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044500
Record name Dodecane-1-sulfonyl chloride
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Molecular Weight

268.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dodecanesulfonyl chloride

CAS RN

10147-40-7
Record name 1-Dodecanesulfonyl chloride
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Record name Dodecylsulfonyl chloride
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Record name 1-Dodecanesulfonyl chloride
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Record name 1-Dodecanesulfonyl chloride
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Record name Dodecane-1-sulfonyl chloride
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Record name Dodecane-1-sulphonyl chloride
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Record name DODECYLSULFONYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
R Mousli, A Tazerouti - Journal of Surfactants and Detergents, 2007 - Springer
… A solution of 10 mmol of 1-dodecanesulfonyl chloride and 10 mL of dry ether were added drop by drop, under magnetic agitation at 0 C, to a solution of 40 mmol of ethyl amine in 10 mL …
Number of citations: 17 link.springer.com
M AUERBACH - 1970 - search.proquest.com
University Microfilms, Inc., Ann Arbor, Michigan Page 1 7 1 -2 7 2 1 AUERBACH, M elvin, 1935PREPARATION OF o^-NITROSULFONATE ESTERS BY THE ALKYL NITRATION. Purdue …
Number of citations: 3 search.proquest.com
S Sinchaikul, B Sookkheo, S Phutrakul, FM Pan… - Protein expression and …, 2001 - Elsevier
… showed that it was active over a wide range of pH values 1-Dodecanesulfonyl chloride 42 20 5 1-Hexadecanesulfonyl chloride … lipase molecule using 1-dodecanesulfonyl chloride or 1- …
Number of citations: 107 www.sciencedirect.com
Y Segall, GB Quistad, JE Casida - Synthetic communications, 2003 - Taylor & Francis
… Alternatively, 2 was synthesized from 1-dodecanesulfonyl chloride on reaction with 2 equiv. of (n-C 4 H 9 ) 4 N + F − (1 M solution in THF) for 2 h at rt. The reaction was quenched with …
Number of citations: 35 www.tandfonline.com
N Assassi, H Azira, A Tazerouti - Journal of surfactants and …, 2006 - Wiley Online Library
… centage, about 1,47% for 1-dodecanechloride and about 8.96% for 1-dodecanesulfonyl chloride, for example (Table 6). This isomeric distribution is achieved only in the photo…
Number of citations: 9 aocs.onlinelibrary.wiley.com
HR Snyder, JM Stewart, RE Allen… - Journal of the American …, 1946 - ACS Publications
The two methylthiopheiies havebeen puri-fied by distillation and the following properties have been determined for each: fp, bp over the range 500 to 900 mm., jid, dt and at 20, 25 and …
Number of citations: 45 pubs.acs.org
MW Wannamaker, PP Waid… - Journal of medicinal …, 1992 - ACS Publications
[3H] oxidosqualene (10 µ), EDTA (0.5 µ), dithiothreitol (0.5 µ), Tween 80 (0.1%), and phosphate buffer (50 µ, pH 7.4). The reaction was initiated by adding enzyme (10 µg) solubilized in …
Number of citations: 28 pubs.acs.org
HR Snyder, JM Stewart, RE Allen… - Rubber Chemistry …, 1947 - meridian.allenpress.com
… However, all attempts to isolate any 1-dodecanesulfonyl chloride from the chloroform-… Sprague and Johnson** report the melting point of 1-dodecanesulfonyl chloride as 42.5". To a …
Number of citations: 2 meridian.allenpress.com
S Sinchaikul, B Sookkheo, S Phutrakul, YT Wu… - Biochemical and …, 2001 - Elsevier
… on lipase activity was determined using dithiothreitol (DTT), 1-dodecanesulfonyl chloride, ethylenediaminetetraacetic acid (EDTA), 1-hexadecanesulfonyl chloride, ß-mercaptoethanol …
Number of citations: 29 www.sciencedirect.com
HA Gaur, CJ Groenenboom… - Die …, 1984 - Wiley Online Library
… 1 -0ctanesulfonyl chloride and 1 -dodecanesulfonyl chloride were synthesized by oxychlorination of 1-octanethiol and 1 -dodecanethiol, respectively5). a-Hydroxymethylbenzoin (1 a) …
Number of citations: 27 onlinelibrary.wiley.com

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